

7-Bromo-4-methoxy-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Bromo-4-methoxy-1H-indazole**

Cat. No.: **B1379863**

[Get Quote](#)

An In-Depth Technical Guide to **7-Bromo-4-methoxy-1H-indazole**: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methoxy-1H-indazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted indazole, it belongs to a class of compounds renowned for their diverse biological activities. The indazole core, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a prevalent scaffold in numerous pharmacologically active molecules.^{[1][2]} The strategic placement of a bromine atom and a methoxy group on the indazole ring provides versatile handles for further chemical modifications, making **7-Bromo-4-methoxy-1H-indazole** a valuable intermediate in the synthesis of complex molecular architectures with therapeutic potential. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthetic protocol, potential applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key molecular identifiers for **7-Bromo-4-methoxy-1H-indazole** are summarized in the table below.

Property	Value	Source
Molecular Formula	C8H7BrN2O	[3][4]
Molecular Weight	227.06 g/mol	[3][4]
Appearance	Likely a powder or solid	
CAS Number	1337879-62-5	[3]

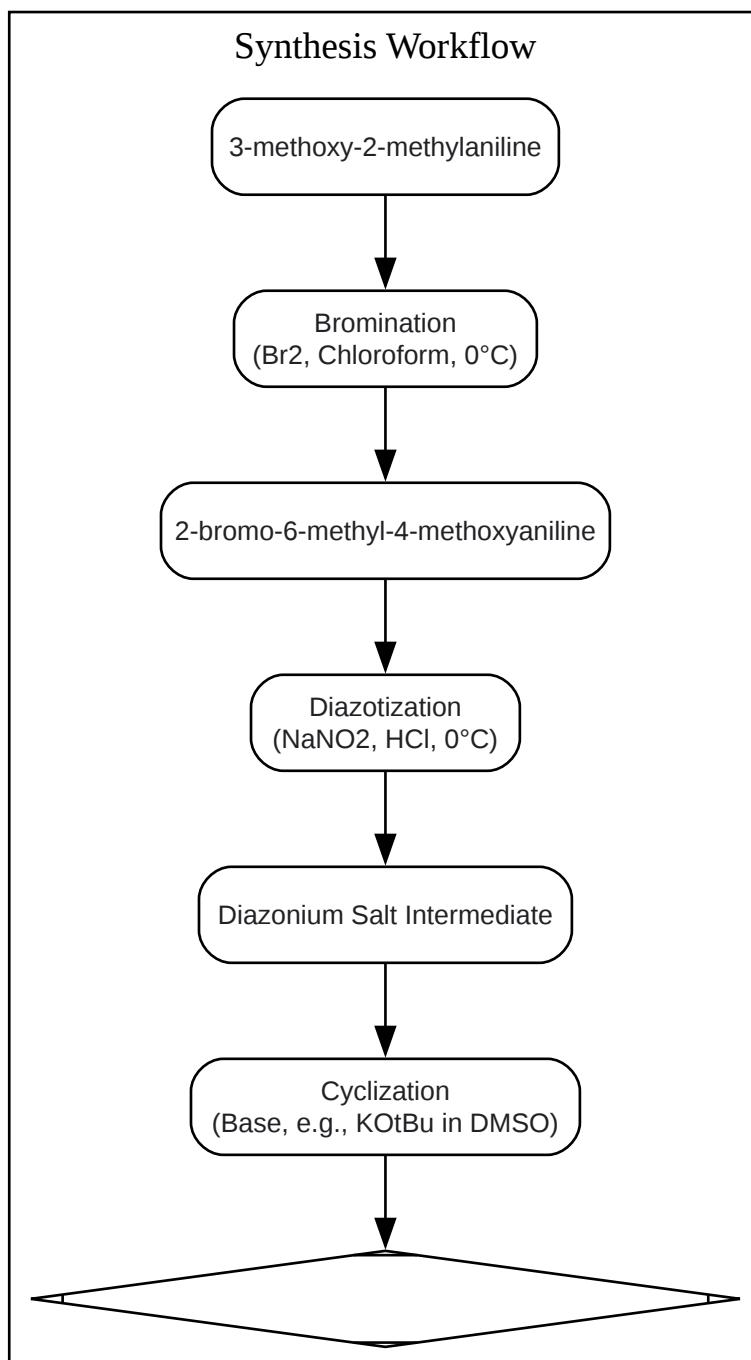
Synthesis of 7-Bromo-4-methoxy-1H-indazole

The synthesis of substituted indazoles can be achieved through various synthetic routes.[5] A common approach involves the cyclization of appropriately substituted anilines. The following is a detailed, step-by-step methodology for the synthesis of **7-Bromo-4-methoxy-1H-indazole**, based on established chemical principles for similar structures.[6]

Experimental Protocol

Step 1: Bromination of 3-methoxy-2-methylaniline

The synthesis commences with the regioselective bromination of 3-methoxy-2-methylaniline. The presence of the activating methoxy and methyl groups directs the electrophilic substitution.

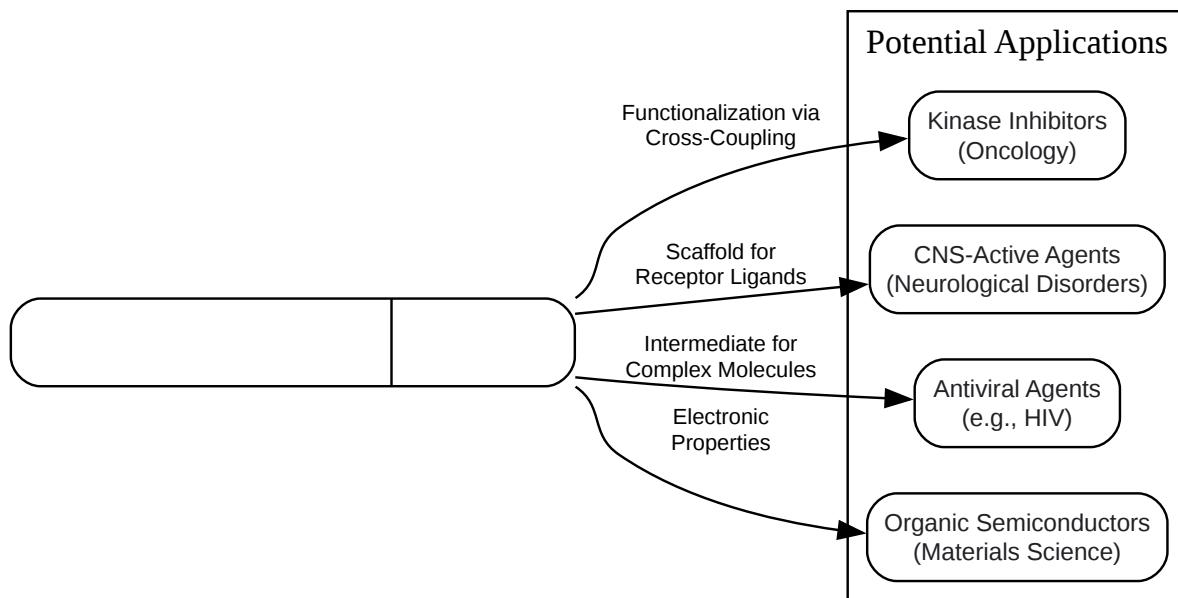

- Dissolve 3-methoxy-2-methylaniline in a suitable solvent, such as chloroform, in a reaction vessel.
- Cool the solution to approximately 0°C using an ice bath to control the reaction's exothermicity.
- Slowly add a solution of bromine in chloroform dropwise to the cooled aniline solution with constant stirring.
- Allow the reaction to proceed for several hours at 0°C.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

- The resulting crude product, 2-bromo-6-methyl-4-methoxyaniline, can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Cyclization

The subsequent step involves the diazotization of the newly synthesized aniline derivative, followed by an intramolecular cyclization to form the indazole ring.

- Suspend the purified 2-bromo-6-methyl-4-methoxyaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0°C.
- Add a solution of sodium nitrite in water dropwise to the suspension while maintaining the low temperature. This will form the corresponding diazonium salt.
- After the diazotization is complete, the reaction mixture is carefully neutralized.
- The cyclization can then be induced. In some procedures, this involves adding the diazonium salt solution to a solution of a reducing agent.^[6] Another approach involves treatment with a base like potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the ring closure.^{[6][7]}
- The reaction mixture is then worked up by pouring it into ice water and extracting the product with an organic solvent like diethyl ether.
- The combined organic extracts are washed, dried, and concentrated to yield the crude **7-Bromo-4-methoxy-1H-indazole**.
- Final purification is typically achieved through column chromatography to obtain the desired product with high purity.


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **7-Bromo-4-methoxy-1H-indazole**.

Applications in Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.^[2] **7-Bromo-4-methoxy-1H-indazole** serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

- **Intermediate for Kinase Inhibitors:** The indazole nucleus is a core component of several kinase inhibitors used in oncology. The bromine atom at the 7-position can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of the chemical space around the indazole core to optimize binding to target kinases.
- **Scaffold for Neurological Drug Candidates:** Substituted indazoles have been investigated for their activity on receptors in the central nervous system.^[8] The methoxy group at the 4-position can influence the electronic properties and metabolic stability of the molecule, which are critical parameters in the design of CNS-active drugs.
- **Fragment in HIV Inhibitors:** The utility of bromo-substituted indazoles as key intermediates is highlighted by the synthesis of Lenacapavir, a potent HIV capsid inhibitor, which utilizes a 7-bromo-4-chloro-1H-indazol-3-amine fragment.^[9] This underscores the potential of **7-Bromo-4-methoxy-1H-indazole** in the development of novel antiviral agents.
- **Materials Science:** The unique electronic properties of the indazole ring also make its derivatives candidates for applications in materials science, such as in the development of organic semiconductors.^[8]

[Click to download full resolution via product page](#)

Caption: The role of **7-Bromo-4-methoxy-1H-indazole** as a versatile scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **7-Bromo-4-methoxy-1H-indazole**. The following information is based on safety data for structurally similar compounds.^{[3][10][11]}

Safety Aspect	Precaution
Personal Protective Equipment (PPE)	Wear appropriate protective gloves, clothing, and eye/face protection. [10]
Handling	Handle in a well-ventilated area. Avoid formation of dust and aerosols. [3]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. [3]
First Aid (Eyes)	Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. [10]
First Aid (Skin)	Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. [10]
First Aid (Inhalation)	Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. [11]

Conclusion

7-Bromo-4-methoxy-1H-indazole is a valuable heterocyclic compound with significant potential as a key intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Its strategic substitution pattern provides chemists with the tools to create novel compounds for drug discovery and other applications. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 20791244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.de [fishersci.de]
- To cite this document: BenchChem. [7-Bromo-4-methoxy-1H-indazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1379863#7-bromo-4-methoxy-1h-indazole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com